2-Amino-5-(2-benzothienyl)-1,3,4-thiadiazole
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Overview
Description
2-Amino-5-(2-benzothienyl)-1,3,4-thiadiazole is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound is characterized by the presence of an amino group, a benzothienyl moiety, and a thiadiazole ring, which contribute to its diverse chemical reactivity and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(2-benzothienyl)-1,3,4-thiadiazole typically involves the condensation of 2-aminothiophenol with thiosemicarbazide, followed by cyclization under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the formation of the thiadiazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also tailored to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(2-benzothienyl)-1,3,4-thiadiazole undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The thiadiazole ring can be reduced to form dihydro derivatives.
Substitution: The benzothienyl moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
2-Amino-5-(2-benzothienyl)-1,3,4-thiadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-Amino-5-(2-benzothienyl)-1,3,4-thiadiazole involves its interaction with various molecular targets and pathways:
Molecular Targets: It targets enzymes involved in DNA synthesis and repair, leading to the inhibition of cell proliferation.
Pathways Involved: It induces apoptosis through the activation of caspases and the mitochondrial pathway, leading to cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-(2-thienyl)-1,3,4-thiadiazole: Similar structure but with a thiophene ring instead of a benzothiophene ring.
2-Amino-5-(2-furyl)-1,3,4-thiadiazole: Contains a furan ring instead of a benzothiophene ring.
2-Amino-5-(2-pyridyl)-1,3,4-thiadiazole: Features a pyridine ring in place of the benzothiophene ring.
Uniqueness
2-Amino-5-(2-benzothienyl)-1,3,4-thiadiazole is unique due to its benzothienyl moiety, which imparts distinct electronic and steric properties. This uniqueness contributes to its enhanced biological activities and makes it a valuable compound for various applications in research and industry .
Biological Activity
2-Amino-5-(2-benzothienyl)-1,3,4-thiadiazole is a compound belonging to the class of thiadiazoles, which are known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties. The findings are supported by various case studies and research data.
Chemical Structure and Properties
The structure of this compound features a thiadiazole ring substituted with a benzothienyl group. This configuration is significant as the presence of heteroatoms in the ring contributes to its biological activities.
Antimicrobial Activity
Thiadiazole derivatives exhibit notable antimicrobial properties. Studies have shown that compounds containing the 1,3,4-thiadiazole moiety demonstrate significant activity against various pathogens:
- Bacterial Activity : Compounds derived from 2-amino-1,3,4-thiadiazole have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli. For instance, one study reported a minimum inhibitory concentration (MIC) of 32.6 μg/mL against E. coli, outperforming standard antibiotics like streptomycin .
- Fungal Activity : The compound also exhibits antifungal properties, with activity against strains such as Aspergillus niger and Candida albicans. One derivative was found to have an MIC of 8 μg/mL against C. albicans .
Anticancer Activity
The anticancer potential of thiadiazole derivatives has been extensively studied:
- Cell Viability Reduction : Various derivatives have shown reduced viability in cancer cell lines. For example, compounds derived from this compound exhibited IC50 values comparable to established chemotherapeutic agents like paclitaxel .
- Mechanistic Insights : Molecular docking studies indicate that these compounds may interact with specific protein targets involved in cancer cell proliferation. For instance, certain derivatives demonstrated selective inhibition of cancer cell lines while sparing normal cells .
Case Studies
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural features. Substituents on the thiadiazole ring and the benzothienyl group play critical roles in modulating its activity:
- Substituent Effects : Variations in substituents can enhance or diminish antimicrobial and anticancer activities. For instance, nitro-substituted derivatives often exhibit increased potency due to enhanced electron-withdrawing effects that stabilize reactive intermediates during biological interactions .
Properties
Molecular Formula |
C10H7N3S2 |
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Molecular Weight |
233.3 g/mol |
IUPAC Name |
5-(1-benzothiophen-2-yl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C10H7N3S2/c11-10-13-12-9(15-10)8-5-6-3-1-2-4-7(6)14-8/h1-5H,(H2,11,13) |
InChI Key |
LABDBPLDWOICRM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C3=NN=C(S3)N |
Origin of Product |
United States |
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